1,2-Dibromo-4-chlorobutane

Mechanistic Toxicology Organ-Selective Toxicity Structure-Activity Relationship

1,2-Dibromo-4-chlorobutane (CAS 108963-23-1) is a polyhalogenated C4 alkane with a molecular formula of C₄H₇Br₂Cl and a molecular weight of 250.36 g/mol. It is characterized by a vicinal (adjacent) dibromo motif at carbons 1 and 2 and a terminal chlorine at carbon 4, giving it a calculated density of ~1.886 g/cm³ and a predicted boiling point of ~232.4 °C at 760 mmHg.

Molecular Formula C4H7Br2Cl
Molecular Weight 250.36 g/mol
CAS No. 108963-23-1
Cat. No. B028221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4-chlorobutane
CAS108963-23-1
Synonyms1,2-DIBROMO-4-CHLOROBUTANE
Molecular FormulaC4H7Br2Cl
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESC(CCl)C(CBr)Br
InChIInChI=1S/C4H7Br2Cl/c5-3-4(6)1-2-7/h4H,1-3H2
InChIKeyDAZXKDNMZIGPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-4-chlorobutane (CAS 108963-23-1): A Vicinal Dibromide Probe for Halocarbon Toxicology and Synthetic Intermediate


1,2-Dibromo-4-chlorobutane (CAS 108963-23-1) is a polyhalogenated C4 alkane with a molecular formula of C₄H₇Br₂Cl and a molecular weight of 250.36 g/mol . It is characterized by a vicinal (adjacent) dibromo motif at carbons 1 and 2 and a terminal chlorine at carbon 4, giving it a calculated density of ~1.886 g/cm³ and a predicted boiling point of ~232.4 °C at 760 mmHg . Unlike the structurally related nematocide 1,2-dibromo-3-chloropropane (DBCP), this compound has been employed primarily as a comparative probe in mechanistic toxicology studies to dissect the structural requirements for organ-selective toxicity and as a synthetic building block in medicinal chemistry [1].

Why 1,2-Dibromo-4-chlorobutane Cannot Be Interchanged With Other Dibromochloropropanes or Dibromochlorobutanes


Halogenated C3–C4 alkanes sharing the same dibromochloro elemental composition (C₄H₇Br₂Cl) are not functionally equivalent. The position of each halogen dictates the compound's toxicity profile, physicochemical behavior, and synthetic utility in ways that directly impact experimental reproducibility and safety. For example, moving the dibromo motif from the 1,2- (vicinal) to the 1,4- or 2,3-positions alters the compound's susceptibility to dehydrohalogenation, radical formation, and glutathione-dependent bioactivation—all of which are critical determinants of organ-selective toxicity and mutagenicity [1]. In procurement, selecting the wrong positional isomer for a toxicology study can lead to a false-negative result, while using a mono-bromo analog in a synthesis designed for a vicinal dibromide may result in complete reaction failure. The quantitative evidence below demonstrates these differentiation points.

Quantitative Differentiation Evidence for 1,2-Dibromo-4-chlorobutane (108963-23-1) Against Its Closest Analogs


Divergent Organ-Selective Toxicity: Nephrotoxic but Not Testicular Toxic Unlike DBCP

At equimolar intraperitoneal doses of 170 and 340 µmol/kg in rats, 1,2-dibromo-4-chlorobutane induced statistically significant renal necrosis at 48 hours post-dosing, whereas the close analogs C2-methyl-DBCP, C1-dimethyl-DBCP, and C2-methyl-DBCP failed to cause renal damage at either dose level [1]. Crucially, in a parallel study on testicular toxicity, 1,2-dibromo-4-chlorobutane at 340 µmol/kg did not produce testicular necrosis or atrophy, in contrast to the parent compound DBCP which caused marked testicular DNA damage (measured by alkaline elution) at doses as low as 85 µmol/kg [2]. This establishes a unique nephrotoxic-selective phenotype that separates it from both DBCP (broad toxicity) and the non-toxic methylated analogs.

Mechanistic Toxicology Organ-Selective Toxicity Structure-Activity Relationship

Vicinal Dibromo Moiety Required for Nephrotoxicity: Class-Level Structural Inference

Systematic SAR analysis across a panel of deuterated and methylated DBCP analogs concluded that 'a vicinal dibromo ethyl group must minimally be present for nephrotoxic potential' [1]. 1,2-Dibromo-4-chlorobutane possesses this structural feature, whereas the non-nephrotoxic analogs (C2-methyl-DBCP, C1-dimethyl-DBCP) either lack the vicinal arrangement or have a blocked bioactivation site. This class-level SAR rule, derived from quantitative tissue necrosis scoring across 11 structural variants, provides a predictive framework for selecting or avoiding compounds with renal toxicity potential.

Bioactivation Mechanism Structure-Toxicity Relationship Glutathione Conjugation

Physicochemical Differentiation: Elevated Boiling Point vs. 2,3-Dibromo-1-chlorobutane Positional Isomer

The positional isomer 2,3-dibromo-1-chlorobutane (CAS 111712-50-6) shares the identical molecular formula (C₄H₇Br₂Cl) and molecular weight (250.36 g/mol) but differs in the halogen substitution pattern, with bromines at positions 2 and 3 rather than 1 and 2. This structural shift results in a predicted boiling point of 209.6 °C at 760 mmHg for 2,3-dibromo-1-chlorobutane , compared to 232.4 °C at 760 mmHg for 1,2-dibromo-4-chlorobutane —a difference of approximately 23 °C. The higher boiling point reflects stronger intermolecular interactions imparted by the terminal vicinal dibromo arrangement and provides a wider thermal operating window for distillative purification and high-temperature reactions.

Physicochemical Property Positional Isomer Purification

Kidney-Selective Tissue Distribution: Quantitative Biodistribution vs. Testicular Accumulation

In tissue distribution studies, 1,2-dibromo-4-chlorobutane concentrated preferentially in the kidneys, with the highest tissue concentrations found in kidneys, followed by liver and then testes [1]. In a parallel study on DBCP and its analogs, the kidney-to-plasma concentration ratio was approximately 25:1 at 1 hour post-administration [2]. Although the 25-fold kidney concentration factor was derived from DBCP and its methylated analogs as a class, 1,2-dibromo-4-chlorobutane was included in the distribution arm and followed the same kidney > liver > testes ranking, consistent with its observed nephrotoxicity and absence of testicular toxicity.

Tissue Distribution Pharmacokinetics Target Organ Dosimetry

Synthetic Accessibility via Regiospecific Bromination of 4-Chloro-1-butene

The primary reported synthesis of 1,2-dibromo-4-chlorobutane proceeds via electrophilic addition of bromine (Br₂) to 4-chloro-1-butene, yielding the anti-addition product through a cyclic bromonium ion intermediate . This route is regiospecific, directing the second bromine exclusively to position 2 and producing a single dibrominated isomer with reported yields of 65–72% and purity ≥95% . In contrast, alternative preparative routes to related α,ω-bromochloroalkanes via THF ring-opening with HBr (e.g., 1-bromo-4-chlorobutane) give yields ranging from 35% to 90% depending on the specific method, with lower-end yields (~35%) reported for radical chlorination approaches [1]. The alkene electrophilic addition route offers superior regiochemical control compared to radical or ring-opening methods that may produce isomeric mixtures.

Synthetic Method Regioselectivity Building Block

Verified Application Scenarios for 1,2-Dibromo-4-chlorobutane (108963-23-1) Based on Quantitative Evidence


Nephrotoxicity Screening Libraries: Positive Control Compound for Renal Injury Without Testicular Confounders

Drug safety toxicology panels require positive control compounds that produce organ-specific toxicity without confounding off-target effects. 1,2-Dibromo-4-chlorobutane is validated to cause renal necrosis at 170–340 µmol/kg in rats while producing no testicular toxicity, making it a clean nephrotoxic positive control. This is in direct contrast to the parent compound DBCP, which causes both renal and testicular damage, and to the non-nephrotoxic methylated analogs (C2-methyl-DBCP, C1-dimethyl-DBCP), which are ineffective as positive controls [1]. The compound is suitable for inclusion in focused nephrotoxicity screening libraries such as the SCREEN-WELL® Nephrotoxicity Library .

Structure-Activity Relationship Studies on Halocarbon Bioactivation and Glutathione-Dependent Toxicity

Mechanistic toxicology research aimed at elucidating the role of vicinal dihalide motifs in glutathione-dependent bioactivation benefits from the unique SAR position of 1,2-dibromo-4-chlorobutane. The compound retains the nephrotoxic vicinal dibromo pharmacophore while having a chlorine at C4 rather than C3 (as in DBCP), enabling researchers to probe the contribution of the terminal halogen position to tissue-selective toxicity [1]. The established class-level SAR rule—that a vicinal dibromo ethyl group is minimally required for nephrotoxicity—makes this compound a critical tool for dissecting bioactivation pathways.

Organic Synthesis: Regiospecifically Dibrominated C4 Building Block for Heterocycle Construction

In medicinal chemistry, 1,2-dibromo-4-chlorobutane serves as a regiospecifically dibrominated C4 building block that can undergo sequential nucleophilic displacement reactions—bromine at the more reactive secondary position (C2) first, followed by the primary bromine (C1), or the chlorine at C4 under orthogonal conditions [1]. The compound's vicinal dibromo arrangement differentiates it from 1,4-dibromo isomers used in cyclobutane synthesis and from mono-bromo analogs (e.g., 1-bromo-4-chlorobutane), which lack the second bromide for iterative functionalization .

Analytical Reference Standard for GC and HPLC Method Development in Halocarbon Analysis

The compound's distinct boiling point (232.4 °C) and its separation from the positional isomer 2,3-dibromo-1-chlorobutane (bp 209.6 °C) provide a ~23 °C thermal window for gas chromatographic method development [1]. When used as an analytical reference standard for HPLC, as noted by several chemical suppliers, 1,2-dibromo-4-chlorobutane enables calibration and retention time verification for halogenated hydrocarbon analysis in environmental or toxicological sample matrices .

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